Cas no 2248303-05-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate)

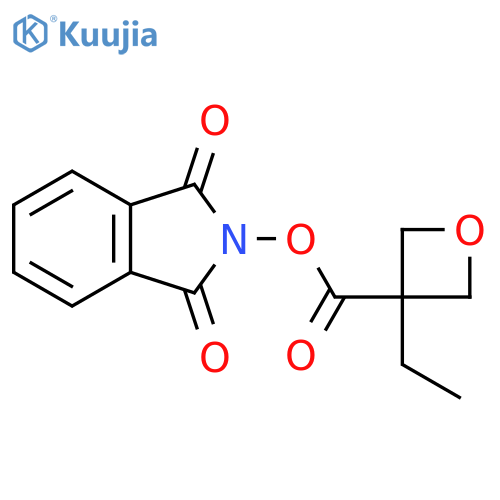

2248303-05-9 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6513590

- 2248303-05-9

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate

-

- インチ: 1S/C14H13NO5/c1-2-14(7-19-8-14)13(18)20-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,2,7-8H2,1H3

- InChIKey: YSAFYQFZKHTLBA-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)(CC)C1

計算された属性

- せいみつぶんしりょう: 275.07937252g/mol

- どういたいしつりょう: 275.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6513590-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate |

2248303-05-9 | 1g |

$0.0 | 2023-05-29 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2248303-05-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量